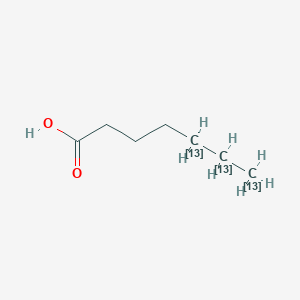

(5,6,7-~13~C_3_)Heptanoic acid

Description

Overview of Isotopic Labeling Strategies for Metabolic Investigation

A variety of strategies have been developed for isotopic labeling, each suited to different research questions. The choice of tracer and labeling strategy depends on the specific metabolic pathways under investigation. numberanalytics.com

Common labeling strategies include:

Uniform Labeling: In this approach, all atoms of a particular element in a molecule are replaced with a stable isotope (e.g., [U-¹³C₆]glucose). This is often used to get a broad overview of how a primary carbon source contributes to the synthesis of a wide range of downstream metabolites. mdpi.com

Positional or Specific Labeling: Here, only specific atoms in a molecule are labeled. This allows for more targeted investigation of particular enzymatic reactions or pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This technique involves growing cells in media containing "light" or "heavy" isotopically labeled amino acids. creative-proteomics.com It is a powerful method for quantitative proteomics, allowing for the comparison of protein expression levels between different cell populations. creative-proteomics.com

In Vivo Labeling: Tracers can be introduced into living organisms, for example, through infusion. frontiersin.org This allows for the study of metabolism at the whole-organism level, providing insights into inter-organ metabolic relationships. frontiersin.org

The analysis of labeled metabolites is typically performed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnih.govacs.org These methods can distinguish between the labeled and unlabeled forms of a molecule based on their mass difference or nuclear spin properties, respectively. nih.govnih.gov

Historical Context and Evolution of Isotope Tracing Methodologies

The concept of isotopes was first introduced in the early 20th century by Frederick Soddy. nih.gov Soon after, the development of early mass spectrometers by pioneers like J.J. Thomson and F.W. Aston enabled the identification and quantification of these different atomic species. nih.gov

The utility of stable isotopes as biological tracers was first demonstrated by Rudolph Schoenheimer and David Rittenberg in the 1930s. nih.gov They used deuterium (B1214612) to label fatty acids and discovered the dynamic nature of body fats, challenging the prevailing view that they were static energy stores. nih.gov With the subsequent availability of stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O), the toolkit for metabolic research expanded significantly. nih.gov

Over the following decades, the advancement of analytical instrumentation, particularly mass spectrometry, has been the primary driver of progress in isotope tracing methodologies. nih.gov The development of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has made it possible to analyze isotopic enrichment in complex biological samples with high sensitivity and specificity. nih.gov These technological advancements have allowed researchers to move from studying whole-body metabolism to investigating metabolic processes within single tissues and even subcellular compartments. nih.gov

Rationale for Utilizing (5,6,7-¹³C₃)Heptanoic Acid as a Tracer

(5,6,7-¹³C₃)Heptanoic acid is a specifically designed stable isotope tracer. Heptanoic acid is a medium-chain fatty acid with a seven-carbon backbone. t3db.ca The designation "(5,6,7-¹³C₃)" indicates that the carbon atoms at the 5th, 6th, and 7th positions of the heptanoic acid chain are the heavy isotope ¹³C.

The rationale for using this particular tracer lies in the unique metabolic fate of odd-chain fatty acids like heptanoate (B1214049). During beta-oxidation, even-chain fatty acids are broken down exclusively into acetyl-CoA. In contrast, odd-chain fatty acids yield both acetyl-CoA and a single three-carbon unit, propionyl-CoA. uu.nl

This dual output is what makes (5,6,7-¹³C₃)Heptanoic acid a valuable research tool:

Tracing Anaplerosis: Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This process of replenishing TCA cycle intermediates is known as anaplerosis. neliti.com By tracing the ¹³C label from (5,6,7-¹³C₃)heptanoate into TCA cycle intermediates like succinyl-CoA, malate, and fumarate, researchers can directly measure the rate of anaplerosis. uu.nlresearchgate.net This is crucial for studying conditions where energy metabolism is impaired, such as certain genetic metabolic disorders. neliti.comelsevierpure.com

Investigating Brain Metabolism: Heptanoate can cross the blood-brain barrier. neliti.comresearchgate.net Once in the brain, it can be metabolized by glial cells. elsevierpure.comresearchgate.net Studies using (5,6,7-¹³C₃)heptanoate have shown that it can serve as a neural fuel, providing both energy (via acetyl-CoA) and neurotransmitter precursors (via anaplerosis, which supports the synthesis of glutamate (B1630785) and glutamine). researchgate.netelsevierpure.comresearchgate.net This makes it a key tool for investigating brain energy metabolism, particularly in conditions like glucose transporter type 1 deficiency (G1D), where glucose supply to the brain is limited. elsevierpure.com

In one study, the infusion of [5,6,7-¹³C₃]heptanoate into mice led to the labeling of various metabolites in the brain, confirming its role as a substrate for brain metabolism. elsevierpure.comresearchgate.net The labeling patterns in glutamate and glutamine suggested that heptanoate is primarily metabolized in glial cells. elsevierpure.comresearchgate.net

Table 1: Properties of (5,6,7-¹³C₃)Heptanoic Acid

| Property | Value |

|---|---|

| Chemical Formula | ¹³CH₃(¹³CH₂)₂(CH₂)₃CO₂H |

| Molecular Weight | 133.16 g/mol |

| CAS Number | 1173022-17-7 |

| Isotopic Purity | 99 atom % ¹³C |

| Mass Shift | M+3 |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Key Metabolic Products of (5,6,7-¹³C₃)Heptanoic Acid Oxidation

| Precursor | Metabolic Process | Labeled Products | Significance |

|---|---|---|---|

| (5,6,7-¹³C₃)Heptanoic Acid | Beta-oxidation in the liver and other tissues | [1,2,3-¹³C₃]propionyl-CoA, Acetyl-CoA | Provides substrates for both anaplerosis and energy production. |

| [1,2,3-¹³C₃]propionyl-CoA | Carboxylation and rearrangement | [1,2,3-¹³C₃]succinyl-CoA or [2,3,4-¹³C₃]succinyl-CoA | Replenishes TCA cycle intermediates (anaplerosis). |

| Acetyl-CoA | TCA Cycle | Enters the cycle to produce energy (ATP) | Primary energy currency of the cell. |

| (5,6,7-¹³C₃)Heptanoic Acid | Metabolism in the liver | [3,4,5-¹³C₃]C5-ketones | Can cross the blood-brain barrier to serve as an alternative neural fuel. neliti.comresearchgate.net |

This table summarizes findings from studies on heptanoate metabolism. neliti.comresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(5,6,7-13C3)heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1+1,2+1,3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-VMIGTVKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2]CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745928 | |

| Record name | (5,6,7-~13~C_3_)Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173022-17-7 | |

| Record name | Heptanoic-5,6,7-13C3 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173022-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,6,7-~13~C_3_)Heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173022-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment of 5,6,7 13c 3 Heptanoic Acid

General Principles of Stable Isotope Synthesis for Fatty Acids

The synthesis of stable isotope-labeled fatty acids is a fundamental technique in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolic fluxes. nih.govcreative-proteomics.com The core principle involves the incorporation of heavy isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), into the molecular structure of a fatty acid. creative-proteomics.com This labeling allows the synthesized molecule to be distinguished from its naturally abundant, unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Stable isotope labeling can be achieved through two primary approaches: chemical synthesis and biosynthesis. researchgate.net Chemical synthesis offers precise control over the location of the isotopic labels within the molecule. In contrast, biosynthetic methods utilize the natural metabolic machinery of cells or organisms to incorporate labeled precursors into the final product. creative-proteomics.com The choice of method depends on the desired labeling pattern, the required quantity, and the economic feasibility of the synthesis.

A key application of stable isotope-labeled fatty acids is in tracer studies to investigate metabolic pathways in vivo and in vitro. nih.gov By introducing a labeled fatty acid into a biological system, scientists can track its uptake, transport, and conversion into other metabolites. creative-proteomics.comnih.gov This provides valuable insights into cellular energy metabolism, lipid homeostasis, and the pathophysiology of metabolic diseases. otsuka.co.jp

Methodological Approaches for (5,6,7-¹³C₃)Heptanoic Acid Synthesis

The specific labeling pattern of (5,6,7-¹³C₃)Heptanoic acid, with ¹³C atoms on the terminal three carbons, requires a targeted synthetic strategy. This section explores the chemical methods used to produce this particular isotopologue.

The synthesis of (5,6,7-¹³C₃)Heptanoic acid involves the strategic introduction of a three-carbon, ¹³C-labeled building block. The logical precursor for the C5, C6, and C7 positions is a labeled version of a C3 synthon, which is then elongated by a C4 fragment.

A plausible synthetic route would involve the use of a ¹³C₃-labeled propyl or propanol (B110389) derivative. For instance, a Grignard reaction could be employed, where a ¹³C₃-labeled propyl magnesium bromide is reacted with a suitable four-carbon electrophile, such as a protected 4-bromobutanoic acid derivative. Subsequent oxidation of the resulting chain would yield the desired heptanoic acid.

Alternatively, a coupling reaction, such as a Suzuki or Negishi coupling, could be utilized to join a ¹³C₃-labeled propyl boronic acid or organozinc reagent with a four-carbon fragment containing the carboxylic acid moiety. The selection of the specific chemical pathway depends on factors such as reaction efficiency, availability of starting materials, and the ease of purification.

The metabolism of (5,6,7-¹³C₃)heptanoate is known to produce [1,2,3-¹³C₃]propionyl-CoA, highlighting the importance of this labeled precursor in tracing odd-chain fatty acid oxidation. researchgate.net

Table 1: Potential Chemical Synthesis Strategies

| Reaction Type | Labeled Precursor (Example) | Unlabeled Fragment (Example) | Key Steps |

|---|---|---|---|

| Grignard Reaction | [1,2,3-¹³C₃]Propyl magnesium bromide | 4-Bromobutanoic acid ester | Grignard addition, Hydrolysis, Oxidation |

| Cuprate Addition | Lithium di([1,2,3-¹³C₃]propyl)cuprate | 4-Halobutanoic acid derivative | 1,4-Addition or SN2 displacement |

The utility of a stable isotope-labeled compound is highly dependent on its isotopic enrichment and chemical purity. For (5,6,7-¹³C₃)Heptanoic acid, commercial suppliers typically report high levels of isotopic enrichment and chemical purity. sigmaaldrich.com

Isotopic Enrichment: This refers to the percentage of molecules that contain the desired number of heavy isotopes at the specified positions. For (5,6,7-¹³C₃)Heptanoic acid, this is often specified as "99 atom % ¹³C," indicating that 99% of the carbon atoms at positions 5, 6, and 7 are ¹³C. sigmaaldrich.com High isotopic enrichment is crucial for generating a strong and unambiguous signal in mass spectrometry, allowing for sensitive detection and accurate quantification.

Chemical Purity: This measures the percentage of the desired compound in the final product, free from any chemical impurities or unlabeled starting materials. A high chemical purity, often greater than 98%, ensures that any observed biological effects or metabolic transformations are due to the labeled compound itself and not contaminants. sigmaaldrich.com

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify both the isotopic enrichment and the chemical purity of the final product. Software tools are available to correct raw mass spectrometry data for the natural abundance of isotopes and the isotopic purity of the tracer, which enhances the accuracy of quantitative studies. oup.com

Table 2: Typical Product Specifications for (5,6,7-¹³C₃)Heptanoic Acid

| Parameter | Specification | Reference |

|---|---|---|

| CAS Number | 1173022-17-7 | sigmaaldrich.com |

| Linear Formula | ¹³CH₃(¹³CH₂)₂(CH₂)₃CO₂H | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Chemical Purity | 98% (CP) | sigmaaldrich.com |

Biosynthetic Labeling Approaches for Odd-Chain Fatty Acids

Biosynthetic methods provide an alternative to chemical synthesis for producing labeled fatty acids. These approaches leverage the metabolic pathways of living cells to incorporate isotopic labels from simple precursors into more complex molecules like odd-chain fatty acids. nih.govresearchgate.net

The biosynthesis of odd-chain fatty acids is initiated with a propionyl-CoA primer, in contrast to even-chain fatty acids which start with acetyl-CoA. nih.govtandfonline.com Therefore, to produce ¹³C-labeled odd-chain fatty acids, cells must be supplied with a ¹³C-labeled precursor that can be efficiently converted into propionyl-CoA.

Cell culture systems are widely used for metabolic labeling studies because they offer a controlled environment to study cellular metabolism. creative-proteomics.comnih.gov To produce labeled odd-chain fatty acids, various cell lines, including hepatocytes and adipocytes, can be cultured in a medium containing a ¹³C-labeled substrate. researchgate.netacs.org

The choice of labeled precursor is critical. For instance, feeding cells with ¹³C-labeled propionate (B1217596) or specific ¹³C-labeled amino acids (such as valine, isoleucine, or threonine) that degrade to propionyl-CoA can lead to the synthesis of labeled odd-chain fatty acids. nih.gov The labeled fatty acids can then be extracted from the cell lipids and purified for further use.

A technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent method where cells are grown in media containing isotopically labeled amino acids. creative-proteomics.comresearchgate.net A similar approach, adapted for lipids, involves culturing cells with labeled fatty acids or their precursors. researchgate.net

Table 3: Common Precursors for Biosynthetic Labeling of Odd-Chain Fatty Acids

| Labeled Precursor | Metabolic Intermediate | Resulting Labeled Product |

|---|---|---|

| [¹³C₃]Propionate | [¹³C₃]Propionyl-CoA | Odd-chain fatty acids with ¹³C-labeling at the ω-end |

| [U-¹³C]Valine | [¹³C₃]Propionyl-CoA | Labeled odd-chain fatty acids |

| [U-¹³C]Isoleucine | [¹³C₂]Acetyl-CoA & [¹³C₃]Propionyl-CoA | Labeled even and odd-chain fatty acids |

Achieving high labeling efficiency and isotopic purity in biosynthetic systems requires careful optimization of the cell culture conditions. nih.gov

One key strategy is to use a culture medium that maximizes the uptake and utilization of the labeled precursor while minimizing the presence of its unlabeled counterpart. This is often achieved by using dialyzed serum in the culture medium to remove small molecules, including unlabeled amino acids and fatty acids, that could dilute the isotopic label. researchgate.net

The duration of the labeling period is another important factor. Cells need to be cultured for a sufficient time to allow for the incorporation of the label to reach a steady state. d-nb.info Monitoring the isotopic enrichment of the target fatty acid over time helps to determine the optimal labeling duration.

Furthermore, the choice of the cell line can influence labeling efficiency, as different cell types have varying metabolic activities and precursor preferences. After extraction, the labeled fatty acids must be purified to remove other lipids and cellular components, and the final isotopic enrichment and purity are confirmed using analytical methods like GC-MS. nih.gov

Analytical Methodologies for Detection and Quantification of 5,6,7 13c 3 Heptanoic Acid and Its Metabolites

Mass Spectrometry (MS) Applications in ¹³C Tracer Studies

Mass spectrometry is the preferred analytical technique for measuring the isotopic labeling of intracellular metabolites in ¹³C tracer experiments. d-nb.info Advances in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allow for the measurement of mass isotopomer distributions for a wide array of metabolites. d-nb.info In studies involving (5,6,7-¹³C₃)Heptanoic Acid, MS is used to track the three-¹³C labeled fragment as it is incorporated into various metabolic products. For instance, the β-oxidation of heptanoic acid yields acetyl-CoA and propionyl-CoA. nih.gov When using (5,6,7-¹³C₃)Heptanoic Acid, the resulting propionyl-CoA is labeled with three ¹³C atoms (M+3), which can then be traced as it enters central carbon metabolism, for example, via its conversion to succinyl-CoA. nih.gov

GC-MS is a powerful technique for the analysis of volatile or semi-volatile compounds. nih.gov It is frequently employed in metabolic studies for the analysis of fatty acids and their metabolites. researchgate.net For compounds that are not inherently volatile, such as organic acids, a chemical derivatization step is required to increase their volatility and thermal stability for gas chromatographic separation. nih.govresearchgate.net The mass spectrometer then separates ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues (molecules that differ only in their isotopic composition). scispace.com

Mass Isotopomer Distribution Analysis (MIDA) is a fundamental approach in tracer studies that examines the pattern of isotopic enrichment in a metabolite. oup.com By analyzing the relative abundances of the unlabeled molecule (M0) and its labeled variants (M+1, M+2, M+n), researchers can deduce the metabolic pathways and relative flux contributions. researchgate.net

In the context of (5,6,7-¹³C₃)Heptanoic Acid, its metabolism provides a clear example. The β-oxidation of this M+3 tracer produces an unlabeled acetyl-CoA and an M+3 labeled propionyl-CoA. nih.gov A study on rat liver perfusion with [5,6,7-¹³C₃]heptanoate demonstrated that the M+3 isotopologue of propionyl-CoA was found in high abundance. nih.gov The detection of M+1 and M+2 isotopologues of propionic acid, albeit at low levels, suggested the reversibility of the metabolic conversion from succinyl-CoA. nih.gov This detailed analysis of the mass isotopomer distribution provides quantitative insights into pathway activity. nih.gov

Table 1: Research Findings on Propionyl-CoA Isotopomer Enrichment This interactive table summarizes the observed enrichment of propionyl-CoA isotopologues in rat liver perfusates following the administration of (5,6,7-¹³C₃)Heptanoic Acid, as detailed in the study. nih.gov

| Isotopologue | Observed Enrichment | Metabolic Implication |

| M+3 Propionyl-CoA | High abundance (~90%) | Direct product of (5,6,7-¹³C₃)Heptanoic Acid β-oxidation. nih.gov |

| M+2 Propionyl-CoA | Low enrichment (~2-3%) | Indicates reversibility of propionyl-CoA conversion from succinyl-CoA. nih.gov |

| M+1 Propionyl-CoA | Low enrichment (~0.1%) | Further evidence for the reversibility of the metabolic pathway. nih.gov |

Derivatization is a critical sample preparation step for the GC-MS analysis of non-volatile metabolites like fatty acids. researchgate.net The process involves chemically modifying the analyte to increase its volatility, improve chromatographic separation, and enhance detection sensitivity. researchgate.netbevital.no Common derivatization strategies include alkylation and silylation. researchgate.net

For short-chain fatty acids, which are metabolites of heptanoic acid, various derivatization agents are used. Chloroformates, such as propyl or isobutyl chloroformate, react with carboxylic acids to form more volatile esters. bevital.no Another effective agent is pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl derivatives that are highly sensitive for mass spectrometric detection. nih.govnih.gov In a study analyzing metabolites from [5,6,7-¹³C₃]heptanoate, PFBBr derivatization was successfully applied to measure the isotopomer enrichment of acetic and propionic acid. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids This interactive table outlines common derivatization agents used for preparing carboxylic acids for GC-MS analysis.

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester | Common, effective for various functional groups. nih.gov |

| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl Ester | High sensitivity in negative chemical ionization mode. nih.gov |

| Benzyl Chloroformate | BCF | Benzyl Ester | Used for short-chain fatty acids, mild reaction conditions. bevital.no |

| Isobutyl Chloroformate | - | Isobutyl Ester | Enables derivatization in aqueous systems. nih.govnih.gov |

LC-MS is an indispensable tool for analyzing a broad range of metabolites, particularly those that are non-volatile, polar, or thermally labile and thus not well-suited for GC-MS. researchgate.net The liquid chromatography system separates compounds in a complex mixture before they are introduced into the mass spectrometer for detection and quantification. nih.gov This technique allows for the direct analysis of many organic acids and their derivatives without the need for derivatization, although derivatization can sometimes be used to improve sensitivity. nih.govacs.org

Direct-Infusion High-Resolution Mass Spectrometry (DI-HRMS) is a rapid method for profiling complex metabolite mixtures. nih.govnih.gov Unlike traditional LC-MS, DI-HRMS introduces the sample extract directly into the mass spectrometer without prior chromatographic separation. nih.gov The technique relies on the high resolving power and mass accuracy of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers to distinguish between thousands of metabolites in a single analysis. acs.org

When combined with stable isotope labeling, DI-HRMS is a powerful tool for fluxomics screening. nih.govnih.gov The use of a ¹³C-labeled tracer like (5,6,7-¹³C₃)Heptanoic Acid simplifies data analysis significantly. The mass difference between the labeled and unlabeled isotopologues creates a distinct signature, which allows for the confident identification of biologically derived compounds and the removal of background noise and contamination. acs.org This approach enables the rapid determination of metabolic fluxes in various biological systems. nih.gov

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a targeted mass spectrometry technique performed on a triple quadrupole mass spectrometer. proteomics.com.auwikipedia.org It offers exceptional specificity and sensitivity for quantifying known analytes within a complex biological matrix. proteomics.com.au The method works by selectively monitoring a specific "transition," where the first quadrupole selects a precursor ion (e.g., the molecular ion of a metabolite), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion for detection. wikipedia.org

This targeted approach is ideal for quantifying key metabolites of (5,6,7-¹³C₃)Heptanoic Acid. For example, a method for analyzing 3-hydroxypentanoic acid and 3-oxopentanoic acid, which are metabolites in odd-chain fatty acid metabolism, utilized MRM in negative electrospray ionization mode for quantification. nih.gov By defining specific precursor and product ion pairs for both the unlabeled (endogenous) and ¹³C-labeled metabolites, MRM allows for precise and accurate quantification, making it a powerful tool for hypothesis-driven metabolic flux analysis. nih.govgoogle.com

Table 3: Example MRM Transitions for Metabolites Relevant to Heptanoic Acid Metabolism This interactive table shows optimized MRM transitions for detecting key metabolites in negative ionization mode, as would be applied in a targeted analysis. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Hydroxypentanoic acid | 117.1 | 71.0 |

| 3-Oxopentanoic acid | 115.0 | 71.1 |

| Internal Standard (IS) | 122.1 | 75.1 |

Strategies for Correcting Natural Isotopic Abundance

In stable-isotope tracing experiments, a critical step in data processing is the correction for the natural abundance of heavy isotopes. nih.govnih.gov All elements exist as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is naturally ¹³C. nih.govfrontiersin.org This means that even in a sample not exposed to a ¹³C tracer, a certain fraction of any given metabolite will contain one or more ¹³C atoms. When analyzing data from experiments using tracers like (5,6,7-¹³C₃)Heptanoic acid, it is imperative to distinguish between the ¹³C atoms incorporated from the tracer and those present due to natural abundance. nih.gov

Failure to correct for this natural abundance can lead to significant errors in the calculated isotopic enrichment, potentially resulting in the misinterpretation of metabolic fluxes and pathway activities. researchgate.net Several computational algorithms and software tools have been developed to perform this correction. These methods mathematically subtract the contribution of naturally occurring isotopes from the measured mass isotopomer distributions (MIDs) to reveal the true enrichment derived from the isotopic tracer. nih.govresearchgate.net

The correction process typically involves using the known natural isotope abundance of all elements within the metabolite to calculate the expected MID for an unlabeled version of the molecule. nih.gov This calculated natural abundance pattern is then deconvoluted from the experimentally measured MID of the sample exposed to the tracer. nih.gov The complexity of these corrections increases with the size of the molecule and the number of different elements it contains. nih.gov Advanced tools are capable of handling data from high-resolution mass spectrometry and experiments involving multiple isotopic tracers (e.g., ¹³C and ¹⁵N). researchgate.netchemrxiv.org

Table 1: Key Considerations for Natural Isotope Abundance Correction

| Factor | Description | Significance in (5,6,7-¹³C₃)Heptanoic Acid Studies |

| Elemental Composition | The number and type of atoms (C, H, O, etc.) in the analyte and its metabolites. | Heptanoic acid (C₇H₁₄O₂) and its metabolites like propionyl-CoA and acetyl-CoA have multiple carbon and oxygen atoms, each contributing to the natural isotopologue distribution. |

| Tracer Purity | The isotopic purity of the administered (5,6,7-¹³C₃)Heptanoic acid. | Commercially available tracers have high but not perfect isotopic purity (e.g., 99 atom % ¹³C), which must be accounted for in correction algorithms. sigmaaldrich.com |

| Mass Spectrometry Resolution | The ability of the mass spectrometer to distinguish between ions of very similar mass. | High resolution can separate isotopologues of different elemental compositions (e.g., ¹³C vs. ¹⁵N), affecting the correction strategy. chemrxiv.org |

| Software Tools | Computational packages designed for isotopic correction. | Various tools like AccuCor, IsoCorrectoR, and PolyMID-Correct are available to automate the correction process. nih.govresearchgate.netchemrxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Metabolic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating cellular metabolism. nih.govnih.gov It is particularly valuable in ¹³C-based metabolic research for its ability to provide detailed information about the specific location of ¹³C labels within a molecule. nih.govepfl.ch The combination of administering ¹³C-enriched substrates and subsequent NMR analysis allows researchers to follow the activity of numerous metabolic pathways in vitro and in vivo. frontiersin.org While less sensitive than mass spectrometry, ¹³C NMR provides unique structural and positional information that is often inaccessible by other methods. nih.govacs.org

Advantages of ¹³C NMR for Positional Isomer Analysis

A key strength of ¹³C NMR spectroscopy is its ability to distinguish between positional isomers, or isotopomers—molecules that are identical in chemical formula but differ in the position of the isotope label. epfl.ch This capability stems from several intrinsic properties of ¹³C NMR:

Large Chemical Shift Dispersion: The range of chemical shifts in ¹³C NMR is about 20 times wider than in proton (¹H) NMR. acs.org This large dispersion minimizes signal overlap, allowing for the resolution of individual carbon atoms within a molecule. researchgate.net

Direct Detection of Carbon Backbone: ¹³C NMR directly observes the carbon skeleton of metabolites, providing unambiguous information about which carbon positions have become enriched with the ¹³C label. acs.org

Analysis of ¹³C-¹³C Coupling: When two adjacent carbon atoms are both ¹³C, they produce a characteristic splitting pattern (J-coupling) in the NMR spectrum. The analysis of these couplings provides unequivocal evidence of the connectivity between labeled atoms, which is invaluable for tracing metabolic pathways. epfl.ch

This ability to determine the specific intramolecular location of ¹³C atoms is crucial for analyzing the metabolism of fatty acids like heptanoic acid. sci-hub.senih.gov For instance, ¹³C NMR can determine the regiospecific distribution of fatty acids on the glycerol (B35011) backbone of triacylglycerides, identifying whether a fatty acid is located at the sn-1, sn-2, or sn-3 position. mdpi.com This level of detail allows for a precise understanding of how fatty acids are processed and incorporated into more complex lipids. mdpi.com

Application in Structural Elucidation and Metabolic Fate Tracking

The unique capabilities of ¹³C NMR make it an indispensable tool for elucidating the structure of novel metabolites and tracking the metabolic fate of labeled substrates. nih.govepfl.ch By infusing a ¹³C-labeled compound like (5,6,7-¹³C₃)Heptanoic acid, researchers can follow the ¹³C atoms as they are incorporated into various downstream products. youtube.com

A pertinent example is the study of (5,6,7-¹³C₃)Heptanoic acid metabolism in perfused rat livers. nih.gov Heptanoic acid, an odd-chain fatty acid, undergoes β-oxidation to produce acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. In this study, the administration of [5,6,7-¹³C₃]heptanoate led to the formation of fully labeled [¹³C₃]propionyl-CoA. nih.gov This propionyl-CoA can then enter the Krebs cycle (TCA cycle) as an anaplerotic substrate after being converted to succinyl-CoA. nih.gov

The study detected the isotopic enrichment in key metabolites in the perfusate using gas chromatography-mass spectrometry (GC-MS), which serves as a complementary technique to NMR. nih.gov The detection of M3-labeled propionic acid (the hydrolyzed form of propionyl-CoA) confirmed the expected β-oxidation pathway. Furthermore, the analysis revealed low levels of M1 and M2 labeled propionic acid, providing evidence for the reversibility of the metabolic reaction converting propionyl-CoA to succinyl-CoA. nih.gov The enrichment of acetic acid (from acetyl-CoA) was also measured, demonstrating how this single tracer can be used to probe multiple metabolic outputs simultaneously. nih.gov

Table 2: Metabolic Fate of (5,6,7-¹³C₃)Heptanoic Acid in Rat Liver Perfusion

| Labeled Substrate | Primary Metabolic Pathway | Key Labeled Metabolite Detected | Isotopic Form | Analytical Technique | Research Finding |

| (5,6,7-¹³C₃)Heptanoic Acid | β-oxidation | Propionyl-CoA | M3 (¹³C₃) | GC-MS | Confirms the production of propionyl-CoA from odd-chain fatty acid oxidation. nih.gov |

| (5,6,7-¹³C₃)Heptanoic Acid | β-oxidation | Acetyl-CoA | M2 (¹³C₂) | GC-MS | Tracks the production of acetyl-CoA units. nih.gov |

| (5,6,7-¹³C₃)Heptanoic Acid | Anaplerosis via Propionyl-CoA | Propionic Acid | M1, M2 | GC-MS | Indicates the reversibility of the propionyl-CoA to succinyl-CoA conversion. nih.gov |

Integration of Analytical Platforms for Comprehensive Metabolomic Profiling

To gain a holistic view of the metabolic impact of (5,6,7-¹³C₃)Heptanoic acid, researchers often employ a strategy of integrating multiple analytical platforms. nih.gov No single technique can capture the full breadth and complexity of the metabolome. ahajournals.org Comprehensive metabolomic profiling combines the strengths of different technologies, primarily mass spectrometry (MS) and NMR spectroscopy, to achieve broader coverage of metabolites and more robust biological interpretation. nih.govgeneralmetabolics.com

MS-based platforms, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offer exceptional sensitivity and are capable of detecting a vast number of metabolites, even at very low concentrations. nih.govfrontiersin.org This makes them ideal for quantifying the isotopic enrichment in a wide range of compounds following the administration of a ¹³C-labeled tracer. biorxiv.orgoup.comnih.gov

NMR spectroscopy, while less sensitive, provides detailed structural information and precise positional isotope analysis, as discussed previously. nih.govresearchgate.net It is particularly powerful for identifying unknown compounds and for quantifying major metabolites without the need for chemical derivatization. sci-hub.senih.gov

By integrating data from both MS and NMR, a more complete picture of metabolism emerges. For example, MS can provide a broad survey of labeled metabolites, identifying which pathways are active. mdpi.com NMR can then be used for in-depth analysis of key, high-concentration metabolites to determine specific isotopomer distributions, revealing the relative activities of competing or intersecting pathways. epfl.ch This integrated approach is supported by sophisticated bioinformatics platforms and software (such as MetaboAnalyst) that facilitate the statistical analysis and visualization of these complex, multi-omics datasets. oup.combohrium.commetaboanalyst.ca

Applications of 5,6,7 13c 3 Heptanoic Acid in Metabolic Flux Analysis

Elucidation of Odd-Chain Fatty Acid Catabolism

The metabolism of odd-chain fatty acids differs from that of even-chain fatty acids in its final breakdown products, making it a unique contributor to cellular carbon pools. nih.govnih.gov Using (5,6,7-¹³C₃)Heptanoic acid allows for precise tracking of the carbon atoms from the terminal end of the fatty acid as they are processed through mitochondrial β-oxidation.

Heptanoic acid, a seven-carbon fatty acid, undergoes two cycles of β-oxidation. nih.gov In the first cycle, an unlabeled two-carbon acetyl-CoA unit is cleaved, leaving a five-carbon chain (valeryl-CoA). The second cycle removes another unlabeled two-carbon acetyl-CoA unit. nih.gov This process results in a final three-carbon fragment that retains the isotopic labels.

The key advantage of using (5,6,7-¹³C₃)Heptanoic acid is that the ¹³C labels are positioned on the terminal end of the molecule. This strategic placement ensures that after two rounds of β-oxidation, the labels are not lost in the acetyl-CoA fragments but are entirely conserved within the final three-carbon unit.

The catabolism of one molecule of (5,6,7-¹³C₃)Heptanoic acid yields two molecules of unlabeled acetyl-CoA and one molecule of propionyl-CoA that is fully labeled with three ¹³C atoms ([U-¹³C₃]propionyl-CoA). nih.govyoutube.com

This specific labeling pattern is critical for MFA studies. The appearance of [U-¹³C₃]propionyl-CoA in the mitochondrial matrix is a direct and unambiguous indicator of odd-chain fatty acid oxidation. semanticscholar.org The two unlabeled acetyl-CoA molecules can enter the TCA cycle or other metabolic pathways, while the labeled propionyl-CoA provides a distinct tracer for anaplerotic flux. researchgate.net

| Starting Compound | β-Oxidation Cycle | Products | ¹³C Labeling Status |

|---|---|---|---|

| (5,6,7-¹³C₃)Heptanoyl-CoA | Cycle 1 | Acetyl-CoA + (3,4,5-¹³C₃)Valeryl-CoA | Unlabeled Acetyl-CoA |

| Cycle 2 | Acetyl-CoA + (1,2,3-¹³C₃)Propionyl-CoA | Unlabeled Acetyl-CoA, Fully Labeled Propionyl-CoA (M+3) |

Tracing Anaplerotic Pathways in the Tricarboxylic Acid (TCA) Cycle

Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis. wikipedia.orgscribd.com Propionyl-CoA derived from odd-chain fatty acids is a significant anaplerotic substrate. nih.gov

The [U-¹³C₃]propionyl-CoA generated from (5,6,7-¹³C₃)Heptanoic acid is carboxylated to form D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. wikipedia.orgyoutube.com Finally, the enzyme methylmalonyl-CoA mutase converts it to succinyl-CoA. youtube.comreactome.org This series of reactions introduces the three ¹³C labels into the four-carbon backbone of succinyl-CoA, an intermediate of the TCA cycle. researchgate.net This newly formed, labeled succinyl-CoA (M+3) replenishes the pool of TCA cycle intermediates, allowing the cycle to continue functioning even when intermediates are withdrawn for other cellular processes. nih.gov

The entry of [¹³C₃]succinyl-CoA into the TCA cycle leads to predictable ¹³C enrichment patterns in subsequent intermediates. As the labeled succinyl-CoA is metabolized, the three ¹³C atoms are transferred to fumarate, malate, and oxaloacetate. researchgate.net This results in the appearance of M+3 isotopologues for these metabolites.

When the M+3 labeled oxaloacetate condenses with an unlabeled acetyl-CoA, it forms M+3 citrate (B86180). core.ac.uk The detection and quantification of these M+3 isotopologues by mass spectrometry provide a direct measure of the anaplerotic flux from odd-chain fatty acids into the TCA cycle. This allows researchers to distinguish this specific anaplerotic pathway from others, such as the conversion of pyruvate (B1213749) to oxaloacetate (which would produce different labeling patterns). nih.gov

| TCA Cycle Intermediate | Expected Major Isotopologue | Metabolic Step |

|---|---|---|

| Succinyl-CoA | M+3 | Entry point from Propionyl-CoA carboxylation/isomerization |

| Fumarate | M+3 | Metabolized from Succinyl-CoA |

| Malate | M+3 | Metabolized from Fumarate |

| Oxaloacetate | M+3 | Metabolized from Malate |

| Citrate | M+3 | Condensation of M+3 Oxaloacetate with unlabeled Acetyl-CoA |

Interplay with Glucose and Glutamine Metabolism

Cells utilize multiple substrates to fuel the TCA cycle. Glucose and glutamine are two of the most significant contributors to the mitochondrial carbon pool. mdpi.com Glucose enters the TCA cycle primarily as acetyl-CoA (via pyruvate dehydrogenase) and oxaloacetate (via pyruvate carboxylase), while glutamine enters as α-ketoglutarate through a process called glutaminolysis. nih.govnih.gov

By using (5,6,7-¹³C₃)Heptanoic acid in conjunction with other tracers like ¹³C-labeled glucose or ¹³C-labeled glutamine in parallel experiments, researchers can dissect the relative contributions of different fuel sources to TCA cycle anaplerosis and energy production. nih.gov For instance, in certain metabolic states or diseases, a cell might increase its reliance on odd-chain fatty acids to replenish the TCA cycle when glucose or glutamine metabolism is impaired. researchgate.net The unique M+3 labeling pattern from heptanoate (B1214049) allows for the clear differentiation of its contribution from the M+2 patterns generated by ¹³C-glucose (via acetyl-CoA) or the M+4/M+5 patterns from ¹³C-glutamine. nih.govnih.gov This approach provides a comprehensive view of cellular fuel choice and metabolic flexibility.

Influence on Carbon Flux from Other Substrates into the TCA Cycle

The catabolism of (5,6,7-¹³C₃)Heptanoic acid directly influences the Tricarboxylic Acid (TCA) cycle, a central hub of cellular energy metabolism. The resulting propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle. youtube.com The entry of [2,3,4-¹³C₃]succinyl-CoA into the cycle is an anaplerotic reaction, meaning it replenishes TCA cycle intermediates.

This anaplerotic flux can be distinguished from the oxidative pathway, where acetyl-CoA condenses with oxaloacetate. nih.govnih.gov By tracking the ¹³C labels from succinyl-CoA as they are incorporated into subsequent TCA cycle intermediates like glutamate (B1630785) and glutamine, researchers can quantify the contribution of heptanoate to the cycle's carbon pool. researchgate.net This allows for a detailed analysis of how this specific substrate alters the cycle's dynamics and interacts with the flux from other energy sources like glucose or other fatty acids. researchgate.netnih.gov

Table 1: Metabolic Fate of (5,6,7-¹³C₃)Heptanoic Acid and Entry into the TCA Cycle

| Initial Substrate | Metabolic Process | Key Products | Labeled Product | Point of Entry into TCA Cycle |

| (5,6,7-¹³C₃)Heptanoic acid | β-Oxidation | 2x Acetyl-CoA, 1x Propionyl-CoA | [1,2,3-¹³C₃]Propionyl-CoA | N/A |

| [1,2,3-¹³C₃]Propionyl-CoA | Carboxylation & Isomerization | Succinyl-CoA | [2,3,4-¹³C₃]Succinyl-CoA | Succinyl-CoA |

| Acetyl-CoA (unlabeled) | Condensation | Citrate | N/A | Acetyl-CoA |

Impact on Redox Homeostasis (NAD+/NADH Ratio)

Cellular redox homeostasis, particularly the balance between nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and its reduced form (NADH), is critical for regulating energy metabolism and signaling pathways. nih.govnih.gov The metabolism of fatty acids is intrinsically linked to this redox balance. The β-oxidation of heptanoate involves oxidation steps that reduce NAD⁺ to NADH.

Furthermore, the complete oxidation of the resulting acetyl-CoA and succinyl-CoA in the TCA cycle generates additional NADH. mdpi.com An influx of heptanoate can therefore increase the production of NADH, leading to a more reduced cellular environment (a lower NAD⁺/NADH ratio). nih.govaging-us.com This shift can have widespread effects, influencing the activity of NAD⁺-dependent enzymes and impacting other metabolic pathways that are sensitive to the cellular redox state, such as glycolysis and serine biosynthesis. elifesciences.orgnih.gov Monitoring these changes is crucial for understanding the metabolic response to different fuel sources.

De Novo Fatty Acid Synthesis and Elongation Pathways

(5,6,7-¹³C₃)Heptanoic acid serves as an excellent tracer for studying de novo fatty acid synthesis (DNL) and elongation. nih.govnih.govbrainkart.com DNL is the process of creating fatty acids from precursors like acetyl-CoA, while elongation pathways extend the carbon chains of existing fatty acids.

Role of Propionyl-CoA as a Primer for Odd-Chain Fatty Acid Synthesis

Typically, fatty acid synthesis is initiated by acetyl-CoA, leading to the production of even-chain fatty acids. nih.gov However, the [1,2,3-¹³C₃]propionyl-CoA derived from (5,6,7-¹³C₃)heptanoate can serve as an alternative primer. wikipedia.orgresearchgate.net When propionyl-CoA primes the fatty acid synthase complex, the result is the synthesis of odd-chain fatty acids. youtube.comnih.gov

The incorporation of the ¹³C label from propionyl-CoA into the terminal three carbons of newly synthesized odd-chain fatty acids provides a direct method for tracing and quantifying this process. researchgate.netnih.gov This application is vital for studying contexts where odd-chain fatty acid metabolism is significant.

Table 2: Primers for Fatty Acid Synthesis

| Primer Molecule | Source from Heptanoate Metabolism | Resulting Fatty Acid Type | Isotopic Labeling |

| Acetyl-CoA | β-Oxidation (unlabeled) | Even-chain | Unlabeled |

| Propionyl-CoA | β-Oxidation (labeled) | Odd-chain | Labeled at terminal carbons |

Investigation of Serine Biosynthesis and Glycerol-3-Phosphate Metabolism

The metabolic impact of (5,6,7-¹³C₃)heptanoate extends to pathways connected to glycolysis and the TCA cycle, such as serine biosynthesis and glycerol-3-phosphate metabolism.

The synthesis of the amino acid serine originates from the glycolytic intermediate 3-phosphoglycerate. nih.gov The anaplerotic effect of heptanoate metabolism can increase the pool of TCA cycle intermediates, which can be siphoned off for gluconeogenesis, thereby influencing the availability of glycolytic precursors for serine synthesis. The cellular redox state (NAD⁺/NADH ratio), which is altered by heptanoate oxidation, also plays a regulatory role in serine synthesis. elifesciences.org

Glycerol-3-phosphate, the backbone for glycerolipid synthesis, is primarily derived from the glycolytic intermediate dihydroxyacetone phosphate. mdpi.com Its metabolism is closely tied to both glycolysis and lipogenesis. nih.gov By altering the anaplerotic input into the TCA cycle and influencing the cellular redox state, (5,6,7-¹³C₃)heptanoate metabolism can indirectly affect the pool of glycerol-3-phosphate and, consequently, the synthesis of triglycerides and phospholipids. nih.govmdpi.com

Data Analysis and Computational Modeling in 13c Tracer Experiments

Software and Frameworks for Isotopic Data Processing

Processing the complex datasets generated from ¹³C tracer experiments requires specialized software that can correct for natural isotope abundance, parse mass isotopologue distributions (MIDs), and fit the data to metabolic models. nih.gov These frameworks provide the necessary infrastructure to move from raw mass spectra to quantitative flux maps.

Isotopomer Spectral Analysis (ISA) is a computational method used to analyze the synthesis of biological polymers. nih.gov In the context of fatty acid metabolism, ISA models the synthesis of longer-chain fatty acids from the incorporation of smaller, two-carbon acetyl-CoA units. oup.com When (5,6,7-¹³C₃)Heptanoic acid is metabolized through β-oxidation, it produces labeled acetyl-CoA. ISA can use the resulting isotopic labeling patterns in newly synthesized fatty acids, such as palmitate (C16:0), to calculate key parameters of lipid metabolism.

The core principle of ISA involves fitting the experimentally observed mass isotopomer distribution of a fatty acid to a mathematical model based on binomial or multinomial distributions. This allows for the estimation of:

The fractional contribution (p) of the tracer-derived precursor pool (e.g., ¹³C-acetyl-CoA from heptanoic acid) to the synthesis of the final product.

The de novo synthesis rate (g) of the fatty acid, representing the fraction of the total fatty acid pool that is newly synthesized during the experiment.

By applying ISA, researchers can quantify how much of the cellular acetyl-CoA pool used for lipogenesis is derived from the catabolism of a specific tracer like (5,6,7-¹³C₃)Heptanoic acid.

To streamline the analysis of fatty acid metabolism, more user-friendly, mass isotopologue-based tools have been developed. FAMetA (Fatty Acid Metabolism Analysis) is a prominent example, offered as an R package and a web-based application. oup.comnih.govresearchgate.net FAMetA uses ¹³C mass isotopologue profiles from MS data to comprehensively estimate multiple facets of fatty acid metabolism, including import, de novo lipogenesis (DNL), elongation, and desaturation. oup.com

The workflow in a tool like FAMetA typically involves:

Input Data: The user provides corrected mass isotopologue distribution data for various fatty acids analyzed from a ¹³C tracer experiment.

Metabolic Model: The software applies a mathematical model that accounts for the different biosynthetic routes contributing to the fatty acid pool.

Parameter Estimation: By fitting the experimental data to the model, FAMetA calculates parameters such as the fraction of a fatty acid pool that comes from external import versus de novo synthesis or elongation. researchgate.net

For an experiment with (5,6,7-¹³C₃)Heptanoic acid, the resulting labeled acetyl-CoA would be incorporated into longer-chain fatty acids. The mass isotopologue distribution of a fatty acid like palmitate (C16:0) would be analyzed to determine the contribution of heptanoic acid to its synthesis.

| Mass Isotopologue | Description | Relative Abundance (%) |

|---|---|---|

| M+0 | Unlabeled Palmitate (all ¹²C) | 65.0 |

| M+2 | Palmitate with one ¹³C₂-acetyl-CoA unit | 20.0 |

| M+4 | Palmitate with two ¹³C₂-acetyl-CoA units | 10.0 |

| M+6 | Palmitate with three ¹³C₂-acetyl-CoA units | 4.0 |

| M+8 | Palmitate with four ¹³C₂-acetyl-CoA units | 1.0 |

Metabolic Network Reconstruction and Flux Estimation

A primary goal of ¹³C tracer experiments is to quantify the rates of reactions within the metabolic network, a practice known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govmdpi.com This powerful technique integrates isotopic labeling data with a stoichiometric model of cellular metabolism to calculate intracellular fluxes. nih.gov

The process of ¹³C-MFA involves several key steps:

Network Definition: A metabolic network model is constructed, detailing the relevant biochemical reactions, their stoichiometry, and the carbon transitions for each reaction. For (5,6,7-¹³C₃)Heptanoic acid, this network would include β-oxidation, the Tricarboxylic Acid (TCA) cycle, and pathways utilizing its breakdown products.

Tracer Experiment: Cells or organisms are cultured with the ¹³C-labeled substrate until an isotopic steady state is reached. nih.gov

Data Acquisition: The mass isotopologue distributions of key intracellular metabolites, such as TCA cycle intermediates and amino acids, are measured.

Flux Calculation: An iterative algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. The algorithm simulates the labeling patterns that would result from a given set of fluxes and compares them to the experimental data, minimizing the difference to find the best fit.

The catabolism of (5,6,7-¹³C₃)Heptanoic acid produces ¹³C₂-acetyl-CoA and ¹³C₃-propionyl-CoA. Tracing the incorporation of these labeled molecules into the TCA cycle allows for the precise quantification of its activity and the relative contributions of different substrates to the acetyl-CoA pool. physiology.org

| Reaction / Pathway | Input Substrate(s) | Output Product(s) | Expected ¹³C Labeling Pattern |

|---|---|---|---|

| β-Oxidation (2 cycles) | (5,6,7-¹³C₃)Heptanoic acid | 2 Acetyl-CoA, 1 ¹³C₂-Acetyl-CoA, 1 ¹³C₃-Propionyl-CoA | Labeled acetyl-CoA and propionyl-CoA are generated. |

| TCA Cycle Entry (Citrate Synthase) | ¹³C₂-Acetyl-CoA + Oxaloacetate | ¹³C₂-Citrate | Citrate (B86180) becomes labeled at two carbons (M+2). |

| Anaplerosis (Propionyl-CoA Carboxylase) | ¹³C₃-Propionyl-CoA | ¹³C₃-Succinyl-CoA | Succinyl-CoA, a TCA intermediate, becomes labeled at three carbons (M+3). |

Theoretical Considerations of Isotope Effects and Label Scrambling

Accurate interpretation of ¹³C tracer data requires consideration of potential confounding factors, namely kinetic isotope effects and label scrambling.

Kinetic Isotope Effects (KIEs): Chemical reactions involving heavier isotopes (like ¹³C) can proceed at slightly slower rates than those with lighter isotopes (¹²C). While KIEs for ¹³C are generally small and often considered negligible in many biological contexts, they can introduce small biases in flux estimations. In high-precision MFA, these effects may need to be accounted for, although this is computationally complex and not routinely performed.

Label Scrambling: This refers to the redistribution of isotope labels into positions not predicted by the primary metabolic pathway under investigation. nih.gov Scrambling can occur through several mechanisms:

Symmetrical Intermediates: The TCA cycle contains symmetrical intermediates like succinate (B1194679) and fumarate. When a labeled molecule like ¹³C₃-Succinyl-CoA is converted to succinate, the label can be randomized across the molecule, complicating the tracing of carbon atoms.

Reversible Reactions: Many enzymatic reactions are reversible. If a reaction proceeds in both the forward and reverse directions, it can lead to the scrambling of labels between the product and substrate pools. For example, the reversibility of aconitase in the TCA cycle can shuffle the labels on citrate.

Metabolic Cycles: The cyclical nature of pathways like the TCA cycle inherently leads to label redistribution. After one turn of the cycle, the carbons from ¹³C₂-acetyl-CoA are incorporated into oxaloacetate, and in subsequent turns, these labels can be released as ¹³CO₂ or retained within the cycle's intermediates, leading to complex labeling patterns over time. researchgate.net

Computational models used for ¹³C-MFA must account for these known scrambling events to accurately estimate metabolic fluxes. Understanding these theoretical aspects is crucial for designing informative tracer experiments and correctly interpreting their results.

Future Directions and Emerging Applications of 5,6,7 13c 3 Heptanoic Acid Research

Integration with Multi-Omics Approaches (e.g., Lipidomics)

The integration of stable isotope tracing with multi-omics platforms such as metabolomics, transcriptomics, and lipidomics offers a systems-level view of cellular metabolism. nih.gov (5,6,7-¹³C₃)Heptanoic acid is an ideal tool for these approaches, enabling researchers to connect the flux of its carbon backbone into various molecular classes with global changes in gene and protein expression.

In the context of lipidomics, ¹³C-labeled fatty acids are used to track the synthesis and turnover of complex lipids. nih.govoup.com For instance, studies using other ¹³C-labeled fatty acids like palmitic acid and oleic acid have successfully quantified their incorporation into phosphatidylcholines (PCs) and triacylglycerols (TAGs). nih.govoup.com The application of (5,6,7-¹³C₃)Heptanoic acid in lipidomics would allow for tracing its elongation and incorporation into more complex fatty acid chains and, subsequently, into various lipid species. This provides a dynamic measure of lipid synthesis and remodeling.

By combining these lipidomic findings with metabolomic and transcriptomic data, researchers can build comprehensive models of metabolic regulation. For example, observing an increased incorporation of the ¹³C label from heptanoate (B1214049) into storage lipids could be correlated with transcriptional changes in genes related to lipid synthesis and storage, providing a more complete mechanistic understanding.

Table 1: Potential Lipidomic Applications of (5,6,7-¹³C₃)Heptanoic Acid

| Lipid Class | Research Question | Potential Finding |

|---|---|---|

| Triacylglycerols (TAGs) | How is dietary odd-chain fatty acid stored? | Quantification of ¹³C label in TAGs reveals the rate of fatty acid esterification and storage. |

| Phosphatidylcholines (PCs) | What is the rate of membrane lipid synthesis using odd-chain fatty acid precursors? | Tracking ¹³C incorporation into PCs to measure de novo synthesis and remodeling of cell membranes. |

| Very-Long-Chain Fatty Acids (VLCFAs) | Is heptanoate used as a primer for fatty acid elongation? | Detection of ¹³C labels in fatty acids with more than 16 carbons indicates elongation pathways. researchgate.net |

Advances in Real-Time Metabolic Monitoring Techniques

A significant frontier in metabolic research is the ability to monitor metabolic fluxes in real-time within living systems. The use of stable isotope tracers like (5,6,7-¹³C₃)Heptanoic acid is central to this endeavor. Techniques such as hyperpolarized ¹³C magnetic resonance spectroscopy (MRS) and advanced mass spectrometry methods are being developed to non-invasively track the fate of labeled compounds.

Future applications could involve administering (5,6,7-¹³C₃)Heptanoic acid and monitoring the real-time appearance of labeled downstream metabolites, such as [¹³C₃]succinyl-CoA or ¹³C-labeled glutamate (B1630785) and glutamine in the brain or other organs. researchgate.net This would provide unparalleled insight into the dynamics of anaplerosis and neurotransmitter cycling under various physiological and pathological conditions.

Furthermore, emerging technologies like 13C-SpaceM, a spatial single-cell isotope tracing method, could be adapted for use with (5,6,7-¹³C₃)Heptanoic acid. biorxiv.org While initially developed for ¹³C-glucose, this approach combines imaging mass spectrometry with microscopy to reveal metabolic heterogeneity at the single-cell level. biorxiv.org Applying this to heptanoate tracing could uncover how different cell populations within a complex tissue, such as a tumor and its surrounding microenvironment, uniquely metabolize this fatty acid.

Development of Novel Labeling Strategies and Tracers for Specific Pathways

The unique metabolism of (5,6,7-¹³C₃)Heptanoic acid makes it a foundational tool for developing more sophisticated labeling strategies. Its ability to feed into the TCA cycle via two distinct entry points allows for the deconvolution of complex metabolic activities. researchgate.net

The labeled propionyl-CoA enters the TCA cycle as succinyl-CoA, replenishing cycle intermediates in a process known as anaplerosis. researchgate.net The unlabeled acetyl-CoA enters via citrate (B86180) synthase, contributing to the oxidative pathway. nih.gov This dual-input system can be used to probe the relative importance of anaplerotic versus oxidative metabolism in different cell types or disease states. For example, cancer cells often exhibit distinct metabolic profiles compared to healthy cells, and this tracer can precisely delineate these differences in fatty acid oxidation pathways. nih.gov

Future strategies may involve co-administering (5,6,7-¹³C₃)Heptanoic acid with other labeled substrates, such as ¹³C-glucose or ¹³C-glutamine. This "dual-tracer" approach would allow for a more comprehensive mapping of metabolic networks, revealing how different fuel sources are prioritized and partitioned between biosynthetic and energy-generating pathways.

Table 2: Metabolic Fate of ¹³C Labels from (5,6,7-¹³C₃)Heptanoic Acid

| Precursor | Metabolic Process | Key Labeled Product | Metabolic Pathway Traced |

|---|---|---|---|

| (5,6,7-¹³C₃)Heptanoic acid | β-oxidation | [1,2,3-¹³C₃]Propionyl-CoA | Odd-chain fatty acid oxidation |

| [1,2,3-¹³C₃]Propionyl-CoA | Carboxylation & Isomerization | [1,2,3-¹³C₃] or [2,3,4-¹³C₃]Succinyl-CoA | Anaplerosis |

| [¹³C₃]Succinyl-CoA | TCA Cycle | ¹³C-labeled Glutamate/Glutamine | TCA cycle activity and neurotransmitter synthesis researchgate.net |

| (5,6,7-¹³C₃)Heptanoic acid | β-oxidation | Acetyl-CoA (unlabeled) | Oxidative metabolism (via citrate) researchgate.netnih.gov |

Exploration of Specific Enzymatic Reactions and Regulatory Mechanisms

Isotope tracing is a powerful method for confirming metabolic pathways and discovering novel enzyme activities. nih.gov (5,6,7-¹³C₃)Heptanoic acid can be used to probe the activity of specific enzymes involved in odd-chain fatty acid metabolism. By measuring the rate of appearance of its labeled metabolic products, researchers can infer the in-situ activity of enzymes like propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are crucial for the anaplerotic pathway.

This approach can be applied to study the regulation of these enzymes under different conditions. For instance, one could investigate how diet, drugs, or genetic mutations affect the flux through the propionyl-CoA carboxylation pathway by quantifying the incorporation of ¹³C from heptanoate into TCA cycle intermediates. This provides a dynamic and functional readout of enzyme activity that complements traditional protein expression or in-vitro assays.

Furthermore, this tracer can help elucidate the regulatory interplay between different metabolic pathways. For example, by tracing the fate of heptanoate-derived carbons, researchers can study how the availability of this odd-chain fatty acid influences other central metabolic pathways, such as glycolysis or glutaminolysis, offering deeper insights into the integrated network of cellular metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.